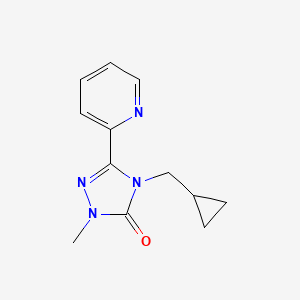

4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

4-(Cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one class of heterocyclic compounds. The molecule contains:

- Position 1: A methyl group, common in derivatives to modulate steric and electronic properties.

- Position 4: A cyclopropylmethyl group, a strained ring system that may enhance metabolic stability and lipophilicity.

This scaffold is known for diverse biological activities, including antimicrobial, antioxidant, and antitumor effects, as seen in structurally related compounds .

Properties

IUPAC Name |

4-(cyclopropylmethyl)-2-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-15-12(17)16(8-9-5-6-9)11(14-15)10-4-2-3-7-13-10/h2-4,7,9H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNJOLXEYQMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2=CC=CC=N2)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197892-54-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 230.27 g/mol. It features a triazole ring that is known for its diverse biological activities, including antifungal and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on specific biological targets and pathways.

- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation in cancer cells .

- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological processes .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, possibly through disruption of cell wall synthesis .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : In vitro tests demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 8 |

| HeLa (Cervical) | 12 |

- Antibacterial Activity : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting potential as an antibacterial agent .

Safety and Toxicity Profile

While the compound shows promising biological activity, its safety profile must be assessed through further toxicological studies. Initial assessments indicate low acute toxicity in animal models, but chronic toxicity evaluations are necessary for comprehensive safety data.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in vivo.

- Combination Therapies : Investigating the potential synergistic effects when used in combination with existing therapies for enhanced efficacy against resistant strains or tumors.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Antifungal Activity

Recent studies have highlighted the potential antifungal properties of triazole derivatives. Research indicates that compounds similar to 4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibit significant activity against various fungal strains, including Candida species. For example, derivatives with similar triazole structures have shown efficacy greater than traditional antifungals like fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa .

Inhibitors of Protein Kinases

This compound has been explored as an inhibitor of specific protein kinases involved in various signaling pathways. The structural features of triazoles allow them to interact effectively with kinase domains, potentially leading to new therapies for diseases such as cancer. For instance, derivatives have been developed that target CK1 and other kinases, demonstrating promising results in preclinical studies .

Neuropharmacological Applications

Triazole derivatives have been investigated for their neuropharmacological effects. Compounds with similar structures have shown potential as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders. This could pave the way for novel treatments for conditions like schizophrenia and depression .

Antimicrobial Properties

Beyond antifungal activity, triazole compounds exhibit broad-spectrum antimicrobial properties. Research has demonstrated that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics in response to the growing challenge of antibiotic resistance .

Case Study 1: Antifungal Efficacy

A study synthesized a series of triazole derivatives and evaluated their antifungal activity against clinical isolates of Candida. The most active compounds displayed minimum inhibitory concentrations (MIC) ≤ 25 µg/mL against resistant strains, indicating a strong potential for therapeutic use .

Case Study 2: Protein Kinase Inhibition

In a preclinical trial, a derivative of the compound was tested for its ability to inhibit CK1 kinase. Results showed significant inhibition at low concentrations, suggesting that further development could lead to effective treatments for cancer .

Comparative Data Table

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent effects are summarized below:

Table 1: Substituent Effects on Triazolone Derivatives

Key Observations :

- Pyridin-2-yl vs. Phenyl/Aryl Groups : Pyridine derivatives (e.g., 3-(pyridin-2-yl)) may exhibit enhanced solubility and binding affinity compared to purely hydrophobic substituents like phenyl, due to nitrogen-mediated interactions .

- Cyclopropylmethyl vs. Benzylideneamino: The cyclopropyl group’s rigidity and small size likely reduce steric hindrance while improving metabolic stability compared to bulkier benzylideneamino groups .

- Methyl at Position 1 : This substituent is common in derivatives for balancing acidity and lipophilicity. Acetyl or morpholinyl groups at this position are linked to altered antioxidant and antitumor activities .

Antioxidant Activity

Compounds with 4-benzylideneamino or 4-heteroarylidenamino groups (e.g., 4-(5-methylfurfurylideneamino)) demonstrate significant radical scavenging and metal-chelating activities. For example:

- 3-Ethyl-4-(3,4-dihydroxybenzylidenamino): Exhibited 85% DPPH radical scavenging at 100 μM .

- 1-Acetyl-3-alkyl derivatives: Showed EC₅₀ values of 20–30 μM in reducing power assays .

Antitumor Activity

Triazolone derivatives with alkyl/aryl substituents at position 3 and functionalized groups at position 4 (e.g., methoxy-phenylacetoxy) showed moderate antitumor activity:

- 3-Ethyl-4-(3-methoxy-4-phenylacetoxy): Inhibited 60% of tumor cell growth at 50 μM .

Physicochemical Properties

Acidity (pKa Values)

The 1,2,4-triazol-5-one ring exhibits weak acidity (pKa ~7–9 in non-aqueous media). Substituents influence acidity:

- Electron-withdrawing groups (e.g., acetyl at position 1) lower pKa by stabilizing deprotonation .

- Electron-donating groups (e.g., diethylaminobenzylideneamino) increase pKa . The pyridin-2-yl group’s electron-withdrawing nature may lower the target compound’s pKa compared to phenyl analogs, enhancing solubility.

Solubility and Stability

- Cyclopropylmethyl: Increases lipophilicity (logP ~2–3 estimated) compared to polar benzylideneamino derivatives (logP ~1–2) .

Q & A

Q. Optimization factors :

- Solvent polarity (DMF vs. ethanol) affects reaction rates and byproduct formation .

- Catalysts (e.g., Cs₂CO₃) improve coupling efficiency for sterically hindered intermediates .

- Temperature control (reflux vs. room temperature) minimizes decomposition of sensitive intermediates .

How can hydrogen bonding patterns in the crystal structure be systematically analyzed to predict molecular aggregation?

Answer:

Use graph set analysis (G. Etter’s method) to categorize hydrogen bonds into motifs (e.g., chains, rings) . Experimental steps include:

Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/water mixtures.

X-ray diffraction : Collect data using SHELXL for refinement, focusing on H-bond donor-acceptor distances (e.g., N–H···O/N interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.